(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
CAS No.: 147780-39-0
VCID: VC21538341
Molecular Formula: C7H14ClNO4
Molecular Weight: 211.64 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is a chemical compound with the CAS number 147780-39-0. It is a derivative of amino acids, specifically classified as a non-proteinogenic amino acid due to its unique structure, which includes a methoxy group and an oxo group attached to a hexanoic acid backbone . This compound is of interest in pharmaceutical and biochemical research due to its potential applications in these fields. Synthesis and PreparationThe synthesis of (S)-2-Amino-6-methoxy-6-oxohexanoic acid can be achieved through multi-step reactions involving starting materials like L-2-aminoadipic acid and various organic reagents. The process often requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields. Biological and Pharmaceutical ApplicationsThis compound is primarily studied for its potential roles in metabolic pathways and as a precursor for biochemical compounds. Its unique structure allows it to participate in enzymatic reactions that are crucial for protein synthesis and other biological processes. Safety and Handling
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 147780-39-0 | ||||||||
Product Name | (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride | ||||||||
Molecular Formula | C7H14ClNO4 | ||||||||
Molecular Weight | 211.64 g/mol | ||||||||
IUPAC Name | (2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride | ||||||||
Standard InChI | InChI=1S/C7H13NO4.ClH/c1-12-6(9)4-2-3-5(8)7(10)11;/h5H,2-4,8H2,1H3,(H,10,11);1H/t5-;/m0./s1 | ||||||||
Standard InChIKey | IOPRBBKYRZVRBV-JEDNCBNOSA-N | ||||||||
Isomeric SMILES | COC(=O)CCC[C@@H](C(=O)O)N.Cl | ||||||||
SMILES | COC(=O)CCCC(C(=O)O)N.Cl | ||||||||
Canonical SMILES | COC(=O)CCCC(C(=O)O)N.Cl | ||||||||
Synonyms | H-AAD(OME)-OHHCl;147780-39-0;H-Aad(OMe)-OH?HCl;H-AAD-OHHCL;H-Aad(OMe)-OH.HC;C7H13NO4.HCl;SCHEMBL6121574;CTK6J2146;MolPort-003-986-448;AKOS007930219;AKOS015911934;AK174589;AB1006482;TL8001046;Z5655;K-4704;I14-37215;(S)-5-(METHOXYCARBONYL)-2-AMINOPENTANOICACIDHYDROCHLORIDE;Hexanedioicacid,2-amino-,6-methylester,hydrochloride,(S)-;L-2-Aminohexanedioicaciddelta-methylesterhydrochloride;L-|A-Aminoadipicacid-delta-methylesterhydrochloride;(S)-2-Amino-6-methoxy-6-oxohexanoicacidhydrochloride | ||||||||
PubChem Compound | 24820204 | ||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume